molecular formula C28H42O7 B1649272 Methyl lucidenate G CAS No. 102607-20-5

Methyl lucidenate G

Katalognummer B1649272
CAS-Nummer: 102607-20-5
Molekulargewicht: 490.6
InChI-Schlüssel: VGRAGVJGXZADGV-BDXPFUGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl lucidenate G is a triterpenoid compound found in Ganoderma lucidum, a plant long used for its pharmacological properties . It’s one of the major triterpenoids groups in G. lucidum . The compound is sourced from the fruit body of Ganoderma lucidum .

Wissenschaftliche Forschungsanwendungen

  • Cytotoxic Activity : Methyl lucidenate F, along with other compounds from Ganoderma lucidum, has shown significant cytotoxic activity against various tumor cells. This suggests its potential application in cancer therapy (Wu, Shi, & Kuo, 2001).

  • Tyrosinase Inhibition : Methyl lucidenate F isolated from Ganoderma lucidum exhibits high tyrosinase inhibitory activity, indicating its potential as a skin-whitening agent. It showed uncompetitive inhibition of potato tyrosinase activity, which could be useful in treating hyperpigmentation disorders (Zhang et al., 2011).

  • Anti-adipogenic Effect : Methyl lucidenate N and related compounds from Ganoderma lucidum have demonstrated inhibitory effects on adipocyte differentiation in 3T3-L1 cells. This indicates potential applications in treating obesity and related metabolic disorders (Lee et al., 2010).

  • Anti-viral Effects : Methyl lucidenates P and Q from Ganoderma lucidum showed potent inhibitory effects on Epstein-Barr virus activation, suggesting their potential application in treating viral infections and as anti-tumor promoters (Iwatsuki et al., 2003).

  • Neuroprotective Properties : Extracts from Ganoderma lucidum, which may include methyl lucidenate G and related compounds, have been found to delay the progression of Alzheimer’s disease in rodent models. This suggests potential applications in neurodegenerative diseases (Lai et al., 2019).

  • Anti-inflammatory and Anti-invasive Activities : Lucidenic acids from Ganoderma lucidum have demonstrated anti-inflammatory and anti-invasive effects, particularly in human hepatoma cells. This suggests potential therapeutic applications in inflammation and cancer metastasis (Weng et al., 2007).

Zukünftige Richtungen

Research on lucidenic acids, including Methyl lucidenate G, is still preliminary and has several limitations . Therefore, more in-depth studies with optimal designs are essential for the development of lucidenic acids as medicines, functional foods, and nutraceuticals .

Eigenschaften

IUPAC Name

methyl (4R)-4-[(4S,5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4-(hydroxymethyl)-4,10,13,14-tetramethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O7/c1-15(7-8-22(34)35-6)16-11-21(33)28(5)24-17(30)12-19-25(2,10-9-20(32)26(19,3)14-29)23(24)18(31)13-27(16,28)4/h15-17,19,21,29-30,33H,7-14H2,1-6H3/t15-,16-,17+,19-,21+,25+,26-,27-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRAGVJGXZADGV-BDXPFUGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)CO)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)[C@]4(C)CO)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl lucidenate G

CAS RN

102607-20-5
Record name Methyl lucidenate G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102607205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL LUCIDENATE G
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AS7035X4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl lucidenate G
Reactant of Route 2
Methyl lucidenate G
Reactant of Route 3
Methyl lucidenate G
Reactant of Route 4
Methyl lucidenate G
Reactant of Route 5
Methyl lucidenate G
Reactant of Route 6
Methyl lucidenate G

Citations

For This Compound
10
Citations
T Nishitoba, H Sato, S Sakamura - Agricultural and biological …, 1986 - Taylor & Francis
… Methyl lucidenate G (4), colorless syrup, C28H4207 (M + … These data indicate that methyl lucidenate G had the structure … Thus, the structure of methyl lucidenate G was determined to …
Number of citations: 51 www.tandfonline.com
S Wu, S Zhang, B Peng, D Tan, M Wu, J Wei… - Food Science and …, 2024 - Elsevier
Ganoderma lucidum, one of the most well-known edible fungi, is believed to be very beneficial for longevity and vitality. A long usage history suggests that G. lucidum has various …
Number of citations: 1 www.sciencedirect.com
S Dudhgaonkar, A Thyagarajan, D Sliva - International …, 2009 - Elsevier
… lucidum triterpene extract (GLT) containing ganoderic acid A, F, H, Mh, S1, ganosporeric acid, lucidenic acid B, D, D1, E1, L, and methyl lucidenate G and we have quantified the amount …
Number of citations: 275 www.sciencedirect.com
D Sliva, J Loganathan, M Dudek, M Glensk… - Planta …, 2015 - plantaanalytica.com
… 4.4 Methyl Lucidenate G …
Number of citations: 7 plantaanalytica.com
J Adamec, A Jannasch, S Dudhgaonkar… - Journal of separation …, 2009 - Wiley Online Library
Ganoderma lucidum is a mushroom with a long history of medical applications. Research has demonstrated chemotherapeutic effects of G. lucidum in tissue culture, and bioactive …
D Sliva, J Loganathan, J Jiang, A Jedinak, JG Lamb… - PLoS …, 2012 - journals.plos.org
Background Epidemiological studies suggest that mushroom intake is inversely correlated with gastric, gastrointestinal and breast cancers. We have recently demonstrated anticancer …
Number of citations: 84 journals.plos.org
A Thyagarajan-Sahu, B Lane… - BMC …, 2011 - bmccomplementmedtherapies …
… Moreover, we have previously identified some of the triterpenes in RM (eg ganoderic acids A, F, H, Mh, S, lucidenic acid B, D, D1, E1, L and methyl lucidenate G) [77], that can be used …
XC Li, F Liu, HG Su, C Peng, QM Zhou, J Liu, YJ Huang… - Phytochemistry, 2021 - Elsevier
Lanostane triterpenoids are thought to be the main underlying preclinical antitumor secondary metabolites of the genus Ganoderma. To further explore the potential cytotoxic …
Number of citations: 11 www.sciencedirect.com
J Bindhu, A Das - Biomedicine & pharmacotherapy, 2019 - Elsevier
… Also, we have recently recognized a portion of the triterpenes in RM (for example ganoderic acids A, F, H, Mh, S, lucidenic corrosive B, D, D1, E1, L and methyl lucidenate G) [44], that …
Number of citations: 13 www.sciencedirect.com
J Adamec - Metabolic Profiling: Disease and Xenobiotics, 2014 - books.google.com
… Lucidenic Acid L 6 566.33 7.22 0.93 T Methyl Lucidenate G 7 622.36 13.33 1.25 S Ganoderic Acid A 8 632.31 15.15 1.00 T Ganosporeric Acid 9 676.33 15.13 1.03 S Ganoderic Acid F …
Number of citations: 7 books.google.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.